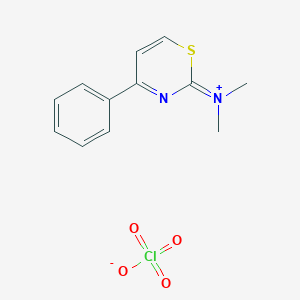
N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate is a chemical compound with a unique structure that includes a thiazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate typically involves the reaction of N,N-dimethyl-4-phenyl-2H-1,3-thiazine with perchloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can participate in nucleophilic substitution reactions, where the iminium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The iminium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazine ring structure also allows for specific binding interactions, enhancing its selectivity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4-phenyl-2H-1,3-thiazine
- N,N-Dimethyl-4-phenyl-2H-1,3-thiazolidine
- N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-one
Uniqueness
N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate is unique due to the presence of the iminium group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
67534-61-6 |
|---|---|
Molekularformel |
C12H13ClN2O4S |
Molekulargewicht |
316.76 g/mol |
IUPAC-Name |
dimethyl-(4-phenyl-1,3-thiazin-2-ylidene)azanium;perchlorate |
InChI |
InChI=1S/C12H13N2S.ClHO4/c1-14(2)12-13-11(8-9-15-12)10-6-4-3-5-7-10;2-1(3,4)5/h3-9H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
UNUPXFHWNUZVNA-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](=C1N=C(C=CS1)C2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)

![Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]](/img/structure/B14461870.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)
![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)
![Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate](/img/structure/B14461902.png)





![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)

